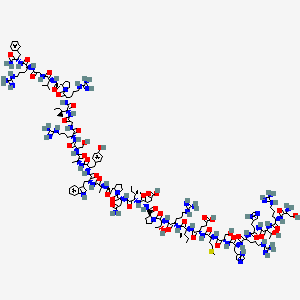

![molecular formula C9H17N2O15P3 B15134074 [[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15134074.png)

[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

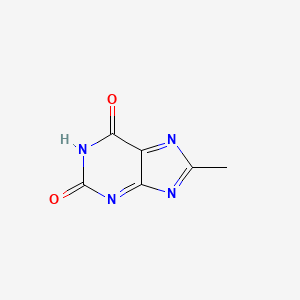

Uridine 5’-triphosphate is a pyrimidine nucleoside triphosphate, consisting of the organic base uracil linked to the 1’ carbon of the ribose sugar, and esterified with triphosphoric acid at the 5’ position. Its primary role is as a substrate for the synthesis of ribonucleic acid during transcription .

Preparation Methods

Uridine 5’-triphosphate can be synthesized from uridine 5’-diphosphate in the presence of the enzyme nucleoside diphosphate kinase. The reaction involves the transfer of a phosphate group from adenosine 5’-triphosphate to uridine 5’-diphosphate, forming uridine 5’-triphosphate and adenosine 5’-diphosphate . Industrial production methods often involve enzymatic synthesis due to its efficiency and specificity .

Chemical Reactions Analysis

Uridine 5’-triphosphate undergoes various types of chemical reactions, including:

Phosphorylation: It can be phosphorylated to form uridine 5’-tetraphosphate.

Hydrolysis: It can be hydrolyzed to uridine 5’-diphosphate and inorganic phosphate.

Common reagents used in these reactions include adenosine 5’-triphosphate for phosphorylation and water for hydrolysis. The major products formed from these reactions are uridine 5’-diphosphate, cytidine 5’-triphosphate, and inorganic phosphate .

Scientific Research Applications

Uridine 5’-triphosphate has a wide range of scientific research applications:

Chemistry: It is used as a substrate in the synthesis of ribonucleic acid.

Biology: It plays a crucial role in the metabolism of carbohydrates and the synthesis of glycogen.

Industry: It is used in the production of various biochemicals and pharmaceuticals.

Mechanism of Action

Uridine 5’-triphosphate exerts its effects by acting on purinergic receptors, specifically the P2Y2 and P2Y4 receptors. Upon binding to these receptors, it mediates various cellular responses, including the enhancement of antibody production and injury repair . It also plays a role in the synthesis of ribonucleic acid by serving as a substrate for ribonucleic acid polymerase .

Comparison with Similar Compounds

Uridine 5’-triphosphate is similar to other nucleoside triphosphates such as adenosine 5’-triphosphate, cytidine 5’-triphosphate, and guanosine 5’-triphosphate. it is unique in its role in the metabolism of carbohydrates and its specific interactions with P2Y receptors . Similar compounds include:

- Adenosine 5’-triphosphate

- Cytidine 5’-triphosphate

- Guanosine 5’-triphosphate

Properties

Molecular Formula |

C9H17N2O15P3 |

|---|---|

Molecular Weight |

486.16 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H17N2O15P3/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h4,6-8,13-14H,1-3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 |

InChI Key |

ZFXAEBWYDPNILK-XVFCMESISA-N |

Isomeric SMILES |

C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Canonical SMILES |

C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-5-[4-(2-hydroxy-3-methoxyphenyl)phenyl]-3-(3-methoxyphenyl)-4a,7a-dihydro-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B15133991.png)

![Endo-(+/-)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate](/img/structure/B15134010.png)

![benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15134017.png)

![(12Z)-4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione](/img/structure/B15134039.png)

![Pentanoic acid, 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxo-, methyl ester](/img/structure/B15134047.png)

![[(1S)-1-[(7-bromo-2,3-dioxoquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride](/img/structure/B15134050.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazole-3-thione](/img/structure/B15134062.png)

![(11R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one](/img/structure/B15134068.png)